1-(4-氟苄基)-2-氧代-N-苯基-1,2-二氢-1,8-萘啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

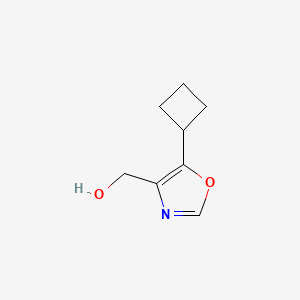

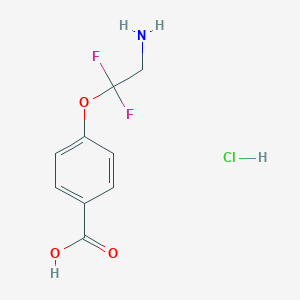

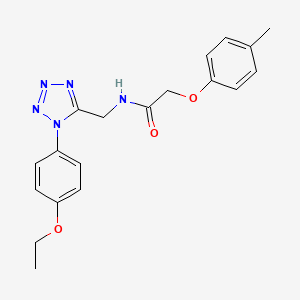

The compound "1-(4-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of the naphthyridine class, which is known for its biological activity, particularly in the realm of anticancer and antibacterial agents. The naphthyridine core is a fused heterocyclic system that has been the focus of various synthetic efforts due to its presence in compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves the formation of the core ring system followed by functionalization at various positions to enhance biological activity. In the case of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, a broad range of 2-substituents have been introduced, leading to compounds with potent cytotoxicity against murine leukemia and lung carcinoma . The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, involves substitution and hydrolysis steps with an optimized method yielding a total of 63.69% .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which is a bicyclic system containing nitrogen atoms. The substitution patterns on this core, such as the 4-fluorophenyl group, play a crucial role in determining the biological activity of these compounds. The structure of these compounds is typically confirmed using techniques like 1H NMR and mass spectrometry .

Chemical Reactions Analysis

Naphthyridine derivatives undergo various chemical reactions that are essential for their biological activity. For instance, the Dieckmann-type cyclization is a key step in the synthesis of certain naphthyridine carboxylic acids, which are potent antibacterial agents . Displacement reactions with amines such as pyrrolidine and piperidine lead to the formation of substituted naphthyridine derivatives with potential antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The presence of electronegative fluorine atoms and the carboxamide group can affect the compound's lipophilicity, solubility, and overall reactivity. These properties are crucial for the compound's ability to interact with biological targets and are often optimized to enhance pharmacokinetic and pharmacodynamic profiles.

科学研究应用

合成和抗菌活性

已合成与“1-(4-氟苄基)-2-氧代-N-苯基-1,2-二氢-1,8-萘啶-3-甲酰胺”相关的化合物并评估了它们的抗菌活性。值得注意的是,已经探索了吡啶酮羧酸作为抗菌剂的合成,表明某些衍生物表现出显着的抗菌效力,表明它们具有进一步生物学研究的潜力 (Egawa et al., 1984)。这些发现强调了萘啶衍生物在开发新的抗菌剂中的相关性。

细胞毒活性

研究已扩展到评估苯并[b][1,6]萘啶-(5H)酮的甲酰胺衍生物的细胞毒活性。这些化合物对某些癌细胞系显示出有效的细胞毒性,一些衍生物表现出显着的抑制特性和作为抗癌剂的潜力 (Deady et al., 2005)。这表明萘啶衍生物在肿瘤学研究和治疗中的效用。

抗炎和抗癌潜力

进一步的研究已经确定了具有双重抗炎和抗癌特性的萘啶衍生物。一种衍生物,特别是,显示出对促炎细胞因子的有效抑制并对几种癌细胞系表现出细胞毒性,表明其具有双重治疗应用的潜力 (Madaan et al., 2013)。这种双重功能突出了该化合物在炎症和癌症研究中的相关性。

作用机制

Target of Action

Similar compounds have been developed to act as potential therapeutic agents for disorders mediated by the type-1 cannabinoid receptor (cb1r) .

Mode of Action

It’s known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitutions are likely to occur at the benzylic position .

Biochemical Pathways

Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common .

Pharmacokinetics

Similar compounds have been found to be rapidly and extensively metabolized, with major metabolic pathways including terminal amide hydrolysis, acyl glucuronidation, and hydroxylation at the aminooxobutane moiety .

Result of Action

Similar compounds have been found to display full agonism of the cb1 receptor, resulting in cardiovascular and neurological effects .

Action Environment

It’s known that the rate of reaction can be influenced by the difference in electronegativity .

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O2/c23-17-10-8-15(9-11-17)14-26-20-16(5-4-12-24-20)13-19(22(26)28)21(27)25-18-6-2-1-3-7-18/h1-13H,14H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIVMHHUGQRAHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3006932.png)

![2-[(4-Fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane](/img/structure/B3006935.png)

![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3006950.png)